(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
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Overview
Description
(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound with a unique structure that combines a thiazolidine ring with a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 4-nitrobenzaldehyde with 2-aminoethyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (5Z) isomer. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The nitrobenzylidene moiety may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The thiazolidine ring can also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(2-aminoethyl)-5-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
- (5Z)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to the presence of both the nitrobenzylidene and thiazolidine moieties, which confer distinct chemical and biological properties
Biological Activity
The compound (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. TZDs have been extensively studied for their roles in metabolic regulation, particularly in diabetes management, as well as their potential anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Thiazolidine-2,4-dione derivatives primarily exert their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor plays a crucial role in glucose and lipid metabolism and is a key target in the treatment of insulin resistance and type 2 diabetes. The binding of TZDs to PPAR-γ enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.
Key Mechanisms:
- Antidiabetic Activity : TZDs facilitate glucose metabolism by enhancing insulin sensitivity and reducing plasma glucose levels.
- Anticancer Activity : Research indicates that TZD derivatives can inhibit tumor angiogenesis, alter cell cycle progression, induce apoptosis, and promote cell differentiation in various cancer models.
- Antimicrobial Activity : Some TZD derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antidiabetic Effects
Recent studies have demonstrated that thiazolidine-2,4-dione derivatives can significantly reduce blood glucose levels and improve lipid profiles. For instance, compounds similar to this compound have shown efficacy comparable to established antidiabetic drugs like pioglitazone and rosiglitazone .
Compound | Blood Glucose Reduction (%) | Lipid Profile Improvement (%) |
---|---|---|
TZD Derivative A | 38–48% | 24–58% |
Pioglitazone | 30% | 20% |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that TZD derivatives can inhibit the activity of human topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to cancer cell death through apoptosis mechanisms .
Antimicrobial Activity
Several studies have reported the antibacterial activity of thiazolidine-2,4-dione derivatives against various bacterial strains. For example, compounds derived from TZDs have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like oxacillin .
Bacterial Strain | MIC (mg/L) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 3.91 | Oxacillin |
Escherichia coli | 7.82 | Cefuroxime |
Case Studies
- Antidiabetic Study : A study conducted on a series of TZD derivatives demonstrated significant reductions in blood glucose levels in diabetic animal models. The most effective compound reduced blood glucose by up to 48% compared to control groups .
- Anticancer Study : In vitro tests on MCF-7 breast cancer cells showed that specific TZD derivatives induced apoptosis and inhibited cell proliferation effectively, with IC50 values indicating potent anticancer activity .
- Antimicrobial Study : A series of thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids were synthesized and tested against various bacterial strains. Results indicated promising antibacterial activity with several compounds outperforming conventional antibiotics .
Properties
Molecular Formula |
C12H12ClN3O4S |
---|---|
Molecular Weight |
329.76 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H11N3O4S.ClH/c13-5-6-14-11(16)10(20-12(14)17)7-8-1-3-9(4-2-8)15(18)19;/h1-4,7H,5-6,13H2;1H/b10-7-; |
InChI Key |
MJQMFNGSNYNHDQ-VEZAGKLZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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